Piperidin-4-yl 4-ethylbenzoate
Description
Structure
3D Structure
Properties
CAS No. |
918962-15-9 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
piperidin-4-yl 4-ethylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)14(16)17-13-7-9-15-10-8-13/h3-6,13,15H,2,7-10H2,1H3 |
InChI Key |
AHSFYXBKFFRPKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for Piperidin 4 Yl 4 Ethylbenzoate and Analogues
Strategies for the Construction of the Piperidine (B6355638) Core
The construction of the piperidine ring is a central topic in organic synthesis. Methodologies can be broadly categorized into the hydrogenation of pyridine (B92270) precursors, intermolecular reactions, and intramolecular cyclization of acyclic precursors. nih.gov This review will detail several modern and classical strategies for forming the saturated six-membered nitrogen-containing ring.
Intramolecular cyclization represents a powerful strategy for piperidine synthesis, wherein a linear molecule containing a nitrogen source and a reactive site undergoes a ring-forming reaction. nih.gov This approach benefits from favorable entropic factors. The main challenge often lies in achieving high stereo- and regioselectivity, which can be addressed through the use of chiral ligands and catalysts. nih.gov Key methods within this category include electrophilic cyclization, metal-catalyzed ring closure, and asymmetric routes to generate chiral piperidines. nih.gov
Electrophilic cyclization involves the attack of an electron-rich group (nucleophile) on an electrophilic center within the same molecule to form the piperidine ring. A common strategy is the aza-Prins cyclization, where an iminium ion, generated from an aldehyde and a homoallylic amine, undergoes a 6-endo-trig cyclization. nih.gov This process forms a carbocation at the 4-position, which can be trapped by a nucleophile to yield a 4-substituted piperidine, a direct precursor for the target scaffold.
Another example is the oxidative amination of non-activated alkenes. For instance, a gold(I) complex can catalyze the reaction of unsaturated amines with an iodine(III) oxidizing agent, leading to the difunctionalization of the double bond and the simultaneous formation of the N-heterocycle. nih.gov Palladium catalysts have also been developed for enantioselective versions of this type of amination. nih.gov
Transition metal catalysis plays a pivotal role in modern organic synthesis, and the formation of piperidine rings is no exception. acsgcipr.org These methods are often characterized by high efficiency and selectivity under mild reaction conditions. nih.govacsgcipr.org
Palladium-Catalyzed Cyclization: Palladium catalysts are widely used for intramolecular hydroamination and aminochlorination of unactivated alkenes. For example, a Pd-catalyzed enantioselective aminochlorination via a 6-endo cyclization provides access to 3-chloropiperidines with excellent enantioselectivity. organic-chemistry.org
Gold-Catalyzed Cyclization: Gold catalysts are effective in the intramolecular hydroamination of allenes, leading to the enantioselective formation of vinyl piperidines. organic-chemistry.org They also catalyze the oxidative amination of non-activated alkenes. nih.gov
Rhodium-Catalyzed Cyclization: Rhodium complexes can catalyze the intramolecular anti-Markovnikov hydroamination of aminopropyl-vinylarenes to produce 3-arylpiperidines in high yield. organic-chemistry.org
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic compounds, including piperidines, from dialkenyl amine precursors. semanticscholar.org This method is known for its tolerance of various functional groups. semanticscholar.org
Iron-Catalyzed Cyclization: Iron complexes have been used to catalyze the reductive amination of ϖ-amino fatty acids, where phenylsilane acts as a reductant to facilitate cyclization and reduction of intermediates. nih.gov
The table below summarizes various metal-catalyzed cyclization reactions for piperidine synthesis.
| Catalyst System | Substrate Type | Product Type | Key Features |
| Gold(I) Complex / Iodine(III) Oxidant | Unsaturated Amine | Substituted Piperidine | Oxidative amination of non-activated alkenes. nih.gov |
| Palladium Catalyst / Chiral Ligand | Unsaturated Amine | Chiral 3-Chloropiperidine | Enantioselective 6-endo aminochlorination. organic-chemistry.org |
| Rhodium(I) Complex | Aminopropyl-vinylarene | 3-Arylpiperidine | High yield, anti-Markovnikov hydroamination. organic-chemistry.org |
| Grubbs Catalyst (Ruthenium) | Dialkenyl Amine | Dihydropyridine | Ring-Closing Metathesis (RCM) with high functional group tolerance. semanticscholar.org |
| Iron Complex / Phenylsilane | ϖ-Amino Fatty Acid | Piperidine | Reductive amination cascade. nih.gov |
| Cobalt(II) Catalyst | Linear Amino-aldehyde | Piperidine | Radical intramolecular cyclization. nih.gov |
The development of asymmetric methods for piperidine synthesis is of paramount importance, as the stereochemistry of drug molecules is critical to their biological activity. thieme-connect.com Chiral piperidine scaffolds can lead to improved potency, selectivity, and pharmacokinetic profiles. thieme-connect.com
One effective strategy involves an exocyclic chirality-induced condensation reaction. For example, a one-pot reaction between a nitroalkene, a chiral amine, and an enone can produce enantiomerically pure piperidines with high diastereoselectivity. rsc.orgnih.gov The chirality is induced by the stereocenter on the amine precursor.
Another approach is the lithiation-cyclization of N-Boc-protected amine derivatives using a chiral ligand like (−)-sparteine complexed with n-butyllithium. acs.org This method has been successfully applied to the enantioselective synthesis of 2-substituted piperidines from appropriate N-Boc-(4-chlorobutyl)amine precursors. acs.org Azaelectrocyclization protocols have also been developed for the stereocontrolled synthesis of 2,4,6-trisubstituted piperidines. nih.gov
Skeletal transformation of existing heterocyclic compounds provides an alternative route to the piperidine core. researchgate.net
Ring Expansion: This strategy involves converting a smaller ring, typically a pyrrolidine (B122466), into a piperidine. One method involves the oxidative cleavage of the double bond in a cyclopentene derivative to form a reactive diformyl intermediate. This intermediate can then undergo a ring-closing double reductive amination with a primary amine, leading to a ring expansion that forms the piperidine heterocycle. nih.gov
Ring Contraction: While less common for synthesizing the basic piperidine scaffold, ring contraction methods exist for converting piperidines into other heterocycles, such as pyrrolidines. researchgate.netnih.gov For example, N-H piperidines can undergo oxidative rearrangement using reagents like phenyliodine(III) diacetate (PIDA) to form iminium ion intermediates that rearrange to yield pyrrolidine derivatives. researchgate.net Another approach is the visible light-mediated Norrish type II transformation of α-acylated cyclic piperidines to furnish cyclopentane scaffolds. nih.gov
Reductive amination is a cornerstone of C-N bond formation and a widely used method for synthesizing piperidines. researchgate.net The reaction typically involves the condensation of an amine with a carbonyl group to form an imine or enamine, which is then reduced in situ to the corresponding amine. nih.gov
A particularly powerful variant is the double reductive amination (DRA) of a dicarbonyl compound with an amine. chim.it This process forms two C-N bonds in a single synthetic step, directly generating the piperidine ring. Sugar-derived dicarbonyl substrates are often used as they provide control over the stereochemistry of the resulting hydroxyl groups. chim.it The reaction can be performed with various nitrogen sources, such as ammonia or primary amines, and a range of reducing agents, including sodium cyanoborohydride or catalytic hydrogenation. chim.itresearchgate.net
For example, the condensation of glutaraldehyde (a 1,5-dicarbonyl compound) with a primary amine, followed by reduction, is a classic route to N-substituted piperidines. nih.gov Ruthenium(II)-catalyzed double reductive amination of glutaric dialdehyde with aniline derivatives has been shown to be highly selective. nih.gov This strategy is efficient and allows for the introduction of various substituents on the nitrogen atom.
Intramolecular Cyclization Approaches
Esterification and Transesterification Reactions for Benzoate (B1203000) Moiety Formation
The central feature of Piperidin-4-yl 4-ethylbenzoate (B1233868) is the ester bond connecting the 4-ethylbenzoic acid and piperidin-4-ol fragments. The formation of this bond is a critical step in the synthesis and can be achieved through several reliable methods.
Direct condensation involves the coupling of a carboxylic acid and an alcohol, with the concurrent removal of a water molecule. Given the potential for side reactions, mild activation methods are generally preferred for substrates like piperidin-4-ol.
Steglich Esterification: This method is a mild and efficient technique for forming ester bonds using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent. nih.govorganic-chemistry.org The reaction is typically catalyzed by 4-dimethylaminopyridine (DMAP). The process involves the activation of the carboxylic acid (4-ethylbenzoic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the alcohol (piperidin-4-ol). DMAP acts as an acyl transfer catalyst, forming a reactive N-acylpyridinium salt that is more readily attacked by the alcohol, suppressing a potential side reaction where the O-acylisourea rearranges into an unreactive N-acylurea. organic-chemistry.orgwikipedia.org The reaction is generally performed at room temperature in aprotic solvents like dichloromethane (DCM). youtube.com A key advantage of the Steglich esterification is its tolerance of sensitive functional groups, making it suitable for complex substrates. nih.govwikipedia.org
Mitsunobu Reaction: The Mitsunobu reaction provides another mild method for ester formation, proceeding with a clean inversion of stereochemistry at the alcohol's chiral center, which is a key consideration for the synthesis of chiral analogues. wikipedia.orgmissouri.edu This reaction converts a primary or secondary alcohol into an ester using triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction mechanism involves the formation of a betaine from PPh₃ and DEAD, which then protonates the carboxylic acid. wikipedia.org The resulting carboxylate anion acts as the nucleophile, displacing an activated oxyphosphonium salt formed from the alcohol. missouri.eduorganic-chemistry.org This method is highly effective for converting alcohols into a variety of functional groups, including esters. wikipedia.org
| Method | Reagents | Catalyst | Solvent | Temperature | Key Features |
| Steglich Esterification | 4-Ethylbenzoic acid, Piperidin-4-ol, DCC or DIC | DMAP | Dichloromethane | Room Temp | Mild conditions; suitable for sensitive substrates. nih.govwikipedia.org |
| Mitsunobu Reaction | 4-Ethylbenzoic acid, Piperidin-4-ol, PPh₃, DEAD or DIAD | N/A | THF, Diethyl ether | 0 °C to Room Temp | Inversion of stereochemistry at the alcohol center. wikipedia.orgmissouri.edu |
An alternative, though less common, strategy for forming the ester linkage involves the alkylation of a 4-ethylbenzoate salt. In this approach, 4-ethylbenzoic acid is first deprotonated with a suitable base to form the corresponding carboxylate anion. This nucleophilic carboxylate can then react with a piperidine derivative where the 4-position is equipped with a good leaving group, such as a tosylate or a halide. This constitutes an Sₙ2 reaction where the carboxylate displaces the leaving group on the piperidine ring. This route is generally less favored than direct condensation due to the potential for competing elimination reactions and the need to pre-synthesize the 4-substituted piperidine electrophile.
Functionalization of the Piperidine Nitrogen
The secondary amine of the piperidine ring in Piperidin-4-yl 4-ethylbenzoate is a key site for introducing structural diversity. Various alkyl and acyl groups can be appended to this nitrogen to create a library of analogues.
Direct Alkylation: The most straightforward method for N-alkylation involves reacting the piperidine nitrogen with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net Common bases include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (Hünig's base) to scavenge the hydrogen halide byproduct. researchgate.net The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). researchgate.net To favor mono-alkylation and prevent the formation of a quaternary ammonium salt, the alkyl halide can be added slowly to a solution where the piperidine is in excess. researchgate.net
Reductive Amination: Reductive amination offers a versatile alternative for introducing a wide range of substituents. This method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting carbonyl compound. youtube.com This protocol is highly efficient and demonstrates excellent functional group compatibility. rsc.org A broader range of alkyl groups can be introduced using this method compared to direct alkylation, which is often limited by the availability of the corresponding alkyl halides.
| Method | Reagents | Reducing Agent | Solvent | Key Features |
| Direct Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, DIPEA) | N/A | Acetonitrile, DMF | Simple procedure; risk of over-alkylation. researchgate.net |
| Reductive Amination | Aldehyde or Ketone (R-C=O) | NaBH(OAc)₃, NaBH₃CN | Dichloromethane, Methanol | High functional group tolerance; wide substrate scope. youtube.comrsc.org |
N-Acylation: The piperidine nitrogen can be readily acylated by reaction with an activated carboxylic acid derivative, most commonly an acyl chloride or anhydride. derpharmachemica.com The reaction is typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated. derpharmachemica.com This forms a stable amide (or in this case, a carbamate-like structure if an acyl chloride is used) linkage. This reaction is generally high-yielding and proceeds under mild conditions.
Protecting Group Strategies: In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen. The most common strategy is the introduction of a protecting group. The tert-butoxycarbonyl (Boc) group is widely used for this purpose. It is introduced by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. nih.gov The Boc group is stable to a wide range of reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane. mdpi.com This strategy allows for selective reactions at other parts of the molecule before restoring the free amine for further functionalization.
Stereoselective Synthesis of this compound Stereoisomers
While this compound itself is achiral, its analogues can possess stereocenters on the piperidine ring, necessitating stereoselective synthetic methods. The development of asymmetric routes to substituted piperidines is a significant area of research. thieme-connect.com
The synthesis of enantiomerically pure piperidine scaffolds can be achieved by starting from chiral precursors or by employing asymmetric catalytic methods. One common approach is the stereocontrolled synthesis of substituted piperidin-4-ols, which can then be esterified as described previously. nih.gov For example, methods have been developed for the highly diastereoselective synthesis of 2,6-disubstituted piperidines, which are common motifs in natural alkaloids. rsc.orgnih.govacs.org These strategies often rely on substrate control, using existing stereocenters to direct the formation of new ones.
Furthermore, one-pot asymmetric syntheses of substituted piperidines have been developed using techniques like exocyclic chirality induction, where a chiral amine is used as a starting material to guide the stereochemical outcome of a cascade reaction. nih.govresearchgate.net Such methods allow for the efficient construction of complex, enantiomerically enriched piperidine cores with multiple stereocenters. rsc.orgnih.gov These chiral piperidine building blocks can then be carried forward to produce specific stereoisomers of functionalized analogues of this compound.
Optimization of Reaction Conditions and Yields in Synthetic Pathways
The synthesis of this compound, an ester, is typically achieved through the esterification of 4-ethylbenzoic acid with piperidin-4-ol. The optimization of this reaction is crucial for achieving high yields and minimizing by-products. Key parameters that are systematically varied include the choice of catalyst, reaction temperature, solvent, and the method of water removal to drive the equilibrium towards product formation.
Several catalytic systems can be employed for the esterification of benzoic acids. Traditional methods often utilize homogeneous catalysts like sulfuric acid or hydrochloric acid. However, these can lead to corrosion and separation difficulties. dergipark.org.tr Consequently, solid acid catalysts and other modern catalytic systems have gained prominence.
Catalyst Selection and Reaction Conditions:
Solid Acid Catalysts: Materials such as phosphoric acid-modified Montmorillonite K10 clay have been shown to be effective for the esterification of substituted benzoic acids. A key advantage is the ease of separation of the catalyst from the reaction mixture by simple filtration. Optimal conditions often involve solvent-free reactions at reflux temperature with a catalyst loading of around 10 wt%. ijstr.org
Deep Eutectic Solvents (DES): A combination of p-toluene sulfonic acid (p-TSA) as a hydrogen bond donor and a quaternary ammonium salt like benzyl tri-ethyl ammonium chloride (BTEAC) as a hydrogen bond acceptor can form a DES. This mixture can act as both the solvent and the catalyst, providing high conversions for the esterification of benzoic acid. For instance, at 75°C, conversions of up to 88% have been reported for the esterification of benzoic acid with various alcohols. dergipark.org.tr
Metal-Based Catalysts: Compounds of tin, titanium, or zirconium, such as tin(II) oxalate or tetrabutyl titanate, are effective catalysts, particularly at higher temperatures (above 180°C). google.com These catalysts are favored in industrial settings as they tend to produce fewer side products compared to protonic acids. google.com
Activating Agents: For more complex syntheses or when milder conditions are required, coupling agents are used. The conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride using thionyl chloride or oxalyl chloride, is a common strategy. nih.gov This intermediate then readily reacts with the alcohol. For instance, the synthesis of a similar compound, methyl 4-(piperidine-1-carbonyl)benzoate, from 4-(methoxycarbonyl)benzoic acid was achieved with an 82% yield by first forming the acyl chloride with thionyl chloride and then reacting it with piperidine. nih.gov Other activating agents used for forming amide bonds in complex piperidine-containing molecules, which can be analogous to ester formation, include combinations like HBTU/HOBt/DIPEA (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate/Hydroxybenzotriazole/Diisopropylethylamine) and CDI (Carbonyldiimidazole). mdpi.com
Influence of Reaction Parameters:
The yield of the esterification is highly dependent on reaction parameters. A systematic study of these variables is essential for optimization.
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product. The optimal temperature is dependent on the catalyst and reactants used. For DES-catalyzed reactions, an increase in temperature from 55°C to 75°C has been shown to significantly increase the conversion of benzoic acid. dergipark.org.tr
Molar Ratio of Reactants: According to Le Chatelier's principle, using an excess of one reactant (typically the alcohol, as it is often less expensive and easier to remove) can shift the equilibrium towards the formation of the ester.
Water Removal: The removal of water, a by-product of esterification, is critical to achieving high yields. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus, or by using a dehydrating agent.
Microwave Irradiation: The use of sealed-vessel microwave conditions for Fischer esterification has been shown to enhance yields and significantly reduce reaction times compared to conventional heating methods for substituted benzoic acids. academicpublishers.org
| Catalyst/Method | Typical Conditions | Advantages | Reported Yields (for analogous reactions) |
|---|---|---|---|
| Acyl Chloride formation (e.g., with SOCl₂) | Reflux in an inert solvent (e.g., chloroform), followed by reaction with alcohol at room temperature. nih.gov | High reactivity, often leading to high yields. | ~82% nih.gov |
| Solid Acid Catalyst (e.g., Modified Montmorillonite K10) | Solvent-free, reflux temperature, ~10 wt% catalyst. ijstr.org | Environmentally friendly, easy catalyst separation. ijstr.org | High yields reported for various substituted benzoic acids. ijstr.orgepa.gov |
| Deep Eutectic Solvent (e.g., p-TSA:BTEAC) | ~75°C, molar ratio of acid to alcohol 1:10. dergipark.org.tr | Acts as both solvent and catalyst, high catalytic activity, reusable. dergipark.org.tr | Up to 88% conversion. dergipark.org.tr |
| Microwave-Assisted Fischer Esterification | Sealed-vessel, optimized temperature and time. academicpublishers.org | Reduced reaction times, enhanced yields. academicpublishers.org | Generally high, specific values depend on substrates. |
| Coupling Agents (e.g., HBTU/HOBt) | Room temperature, in a solvent like DMF with a base (e.g., DIPEA). mdpi.com | Mild reaction conditions, suitable for complex molecules. | Variable, but effective for targeted synthesis. mdpi.com |
Advanced Separation and Purification Techniques in Target Compound Synthesis
Following the synthesis, a robust purification strategy is necessary to isolate this compound from unreacted starting materials, catalysts, and by-products. A multi-step approach combining different techniques is often employed to achieve high purity.
Initial Work-up:
The initial purification often involves a liquid-liquid extraction. The reaction mixture is typically dissolved in an organic solvent and washed with an aqueous solution to remove impurities. For instance, washing with a saturated sodium carbonate or sodium bicarbonate solution can effectively remove any unreacted 4-ethylbenzoic acid and acidic catalysts. nih.gov This is followed by washing with water and then brine to remove water-soluble impurities and residual salts, before drying the organic phase over an anhydrous salt like sodium sulfate. nih.govnih.gov
Chromatographic Methods:
Column Chromatography: This is a fundamental technique for the purification of piperidine derivatives and esters. Silica gel is the most common stationary phase. The choice of eluent (mobile phase) is critical for effective separation. A gradient of non-polar to more polar solvents, such as a mixture of hexane and ethyl acetate, is frequently used. nih.govmdpi.comacs.org The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product.
Preparative Thin-Layer Chromatography (TLC): For difficult separations or when only small quantities of material are being purified, preparative TLC can be an effective method. It operates on the same principles as column chromatography but on a flat plate. mdpi.com
High-Performance Liquid Chromatography (HPLC): While often used for analytical purposes to determine purity, preparative HPLC can be used for the final purification of the target compound to achieve very high purity levels. Reversed-phase columns (e.g., C18) are commonly used for compounds of this nature. vnu.edu.vn
Crystallization Techniques:
Recrystallization: This is a highly effective method for purifying solid compounds. illinois.edu The crude product is dissolved in a minimum amount of a suitable hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. ma.edu The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For benzoate esters and piperidine derivatives, common recrystallization solvents include ethanol, ethanol/water mixtures, or mixtures of solvents like ethanol-ethyl acetate or benzene-petroleum ether. chemrevlett.comgoogle.com
Salt Formation and Recrystallization: Since the piperidine moiety is basic, it can be converted to a salt (e.g., a hydrochloride or tosylate salt) by treatment with an acid. These salts often have different solubility properties and may be more crystalline than the free base, facilitating purification by recrystallization. researchgate.netnih.gov The pure salt can then be neutralized to regenerate the pure free base form of the target compound. It is important to note that piperidine itself can react with atmospheric carbon dioxide to form a carbonate salt, which could be a potential impurity if not handled under an inert atmosphere. researchgate.net
| Technique | Application | Typical Solvents/Conditions | Notes |
|---|---|---|---|
| Liquid-Liquid Extraction | Initial work-up to remove acidic/basic and water-soluble impurities. | Organic solvent (e.g., ethyl acetate, chloroform) and aqueous washes (e.g., NaHCO₃, brine). nih.gov | A crucial first step to simplify subsequent purification. |
| Column Chromatography | Primary purification method to separate compounds based on polarity. | Stationary phase: Silica gel. Mobile phase: Hexane/Ethyl Acetate gradient. nih.govmdpi.com | Effective for separating the product from starting materials and non-polar by-products. |
| Recrystallization | Final purification of the solid product to achieve high purity. | Ethanol, ethanol/water, benzene (B151609)/petroleum ether. ma.educhemrevlett.com | Relies on differences in solubility at different temperatures. Slow cooling is key for pure crystals. ma.edu |
| Preparative HPLC | High-resolution purification for achieving very high purity. | Reversed-phase columns (e.g., C18) with mobile phases like acetonitrile/water. vnu.edu.vn | Usually employed for small quantities or as a final polishing step. |
| Salt Formation | Purification via crystallization of a salt derivative. | Formation of hydrochloride or tosylate salts. researchgate.net | The purified salt can be converted back to the free base. |
Spectroscopic Characterization for Structural Elucidation of Piperidin 4 Yl 4 Ethylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Piperidin-4-yl 4-ethylbenzoate (B1233868), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.
The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments. The predicted ¹H NMR spectrum of Piperidin-4-yl 4-ethylbenzoate would show distinct signals corresponding to the protons of the 4-ethylbenzoyl group and the piperidin-4-yl moiety.
The aromatic protons of the ethylbenzoate ring are expected to appear as two distinct doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the electronic effects of the ester and ethyl groups. The protons ortho to the carbonyl group are more deshielded and thus resonate at a higher chemical shift compared to the protons meta to it. The ethyl group's methylene (B1212753) protons will appear as a quartet, coupled to the methyl protons, which will resonate as a triplet further upfield.
On the piperidin-4-yl portion, the proton attached to the carbon bearing the ester oxygen (H-4) is the most deshielded proton of the ring and is expected to appear as a multiplet. The protons on the carbons adjacent to the nitrogen atom (H-2 and H-6) will also be deshielded, while the protons at the H-3 and H-5 positions will be found at a more upfield position. The N-H proton of the secondary amine in the piperidine (B6355638) ring would likely appear as a broad singlet, and its chemical shift can be variable.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (ortho to C=O) | ~7.95 | Doublet | ~8.2 |
| Ar-H (meta to C=O) | ~7.28 | Doublet | ~8.2 |
| H-4 (piperidine) | ~5.10 | Multiplet | - |
| H-2, H-6 (piperidine, axial) | ~3.15 | Multiplet | - |
| H-2, H-6 (piperidine, equatorial) | ~2.75 | Multiplet | - |
| -CH₂- (ethyl) | ~2.70 | Quartet | ~7.6 |
| H-3, H-5 (piperidine, axial) | ~1.95 | Multiplet | - |
| H-3, H-5 (piperidine, equatorial) | ~1.65 | Multiplet | - |
| -CH₃ (ethyl) | ~1.25 | Triplet | ~7.6 |
| N-H (piperidine) | Variable | Broad Singlet | - |
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the ester group is characteristically found far downfield. Aromatic carbons show signals in the δ 120-150 ppm range, with the carbon attached to the ethyl group and the carbon attached to the carbonyl group (ipso-carbons) having distinct chemical shifts.
In the piperidine ring, the carbon atom bonded to the ester oxygen (C-4) will be the most downfield signal for that moiety. The carbons adjacent to the nitrogen (C-2 and C-6) will appear at an intermediate shift, while the C-3 and C-5 carbons will be the most upfield of the ring carbons. The ethyl group carbons will also be clearly distinguishable in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | ~166.0 |
| C-Ar (ipso, attached to C=O) | ~127.5 |
| C-Ar (ortho to C=O) | ~129.5 |
| C-Ar (meta to C=O) | ~128.2 |
| C-Ar (para to C=O, attached to ethyl) | ~149.0 |
| C-4 (piperidine) | ~72.0 |
| C-2, C-6 (piperidine) | ~43.0 |
| C-3, C-5 (piperidine) | ~31.0 |
| -CH₂- (ethyl) | ~29.0 |
| -CH₃ (ethyl) | ~15.0 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net Key expected correlations would include:
The quartet of the ethyl methylene protons with the triplet of the ethyl methyl protons.
The aromatic protons ortho to the carbonyl with the meta protons.
Within the piperidine ring, H-4 would show correlations to H-3 and H-5, which in turn would couple to H-2 and H-6, respectively, establishing the spin system of the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net It would be used to definitively assign each carbon signal by linking it to its attached proton(s) as predicted in the tables above. For example, the signal at ~72.0 ppm in the ¹³C spectrum would correlate with the proton signal at ~5.10 ppm, confirming the assignment of C-4 and H-4.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are typically two or three bonds away. researchgate.netresearchgate.net This is crucial for connecting the different fragments of the molecule. The key HMBC correlations to confirm the structure of this compound would be:
A correlation from the H-4 proton of the piperidine ring (~5.10 ppm) to the carbonyl carbon (C=O) of the ethylbenzoate group (~166.0 ppm). This three-bond correlation is definitive proof of the ester linkage between the two moieties.
Correlations from the aromatic protons ortho to the carbonyl group (~7.95 ppm) to the carbonyl carbon (~166.0 ppm).
Correlations from the methylene protons of the ethyl group (~2.70 ppm) to the aromatic ipso-carbon to which the ethyl group is attached (~149.0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would exhibit several characteristic absorption bands that signify its key functional groups.
C=O (Ester Carbonyl) Stretch: A strong, sharp absorption band is expected in the region of 1725-1705 cm⁻¹ . ucalgary.ca This is a highly characteristic band for the carbonyl group of an aromatic ester. Its position can be influenced by conjugation with the aromatic ring.
C-O (Ester) Stretch: Esters typically show two C-O stretching vibrations. A strong, distinct band for the C(=O)-O stretch is expected around 1300-1250 cm⁻¹ , and another for the O-C stretch would appear in the 1150-1100 cm⁻¹ region. ucalgary.ca
C-N (Amine) Stretch: The C-N stretching vibration of the piperidine ring is expected to appear as a medium to weak band in the fingerprint region, typically around 1250-1020 cm⁻¹ .
N-H (Amine) Stretch: The N-H stretching vibration of the secondary amine in the piperidine ring would be observed as a moderate band in the 3500-3300 cm⁻¹ region.
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations would appear as a series of bands in the 1600-1450 cm⁻¹ region.
In-line Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for the real-time monitoring of chemical reactions. researchgate.net This technique can be effectively applied to monitor the synthesis of this compound, which is typically formed via an esterification reaction between a derivative of 4-ethylbenzoic acid (like 4-ethylbenzoyl chloride) and 4-hydroxypiperidine (B117109).
By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously. The progress of the esterification can be monitored by observing:
Disappearance of Reactant Bands: A decrease in the intensity of the broad O-H stretching band of 4-hydroxypiperidine (around 3400-3200 cm⁻¹) would indicate its consumption. If starting from 4-ethylbenzoic acid, the very broad O-H stretch of the carboxylic acid (3300-2500 cm⁻¹) would be monitored.
Appearance of Product Bands: The simultaneous increase in the intensity of the characteristic ester carbonyl (C=O) peak around 1725-1705 cm⁻¹ would signify the formation of the product, this compound. researchgate.net
This real-time data allows for precise determination of reaction kinetics, endpoint, and can help identify the formation of any intermediates or by-products, leading to improved process control and optimization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural details through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental composition. The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) can be calculated based on its chemical formula, C₁₄H₁₉NO₂.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₄H₁₉NO₂ |
| Monoisotopic Mass | 233.1416 u |
| Theoretical [M+H]⁺ | 234.1489 u |
Note: This data is theoretical and calculated based on the chemical formula. Actual experimental values may vary slightly.
The fragmentation of a molecule in a mass spectrometer follows predictable pathways, providing a "fingerprint" that can be used to confirm its structure. The fragmentation of this compound is anticipated to occur at the ester linkage and within the piperidine ring.
One of the primary fragmentation pathways for esters is the loss of the alkoxy group. In this case, the piperidin-4-ol radical cation could be lost, leading to the formation of a stable 4-ethylbenzoyl cation. Additionally, cleavage of the piperidine ring is expected. A common fragmentation pattern for piperidine derivatives involves the loss of an alkyl radical adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Fragment Ion | Fragment Lost |
| 149 | [C₉H₉O]⁺ | C₅H₁₀N• |
| 133 | [C₈H₅O]⁺ | C₅H₁₀N•, CO |
| 105 | [C₇H₅O]⁺ | C₅H₁₀N•, C₂H₄ |
| 84 | [C₅H₈N]⁺ | C₉H₁₁O₂• |
Note: This fragmentation pattern is predicted based on the general fragmentation rules for esters and piperidine-containing compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The primary chromophore in this compound is the 4-ethylbenzoate moiety.
The benzene (B151609) ring and the carbonyl group of the ester form a conjugated system, which is expected to result in a strong absorption band in the UV region. The ethyl group attached to the benzene ring will likely cause a small bathochromic (red) shift compared to an unsubstituted benzoate (B1203000). The piperidine group, being a saturated heterocycle, does not have significant absorption in the near-UV region but can have an auxochromic effect, potentially influencing the absorption maximum of the benzoate chromophore.
Table 3: Expected UV-Vis Spectroscopic Data for this compound
| Chromophore | Expected λmax (nm) | Transition Type |
| 4-Ethylbenzoate | ~230-280 | π → π* |
Note: The expected absorption maximum is an approximation based on the chromophore present in the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information on bond lengths, bond angles, and intermolecular interactions.
As of the latest available information, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. Therefore, experimental data on its solid-state structure, including unit cell dimensions, space group, and atomic coordinates, are not available.
Table 4: X-ray Crystallography Data for this compound
| Parameter | Value |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | Not Available |
| Bond Lengths | Not Available |
| Bond Angles | Not Available |
Computational and Theoretical Chemistry Investigations of Piperidin 4 Yl 4 Ethylbenzoate
Quantum Chemical Calculation Methods
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods can be broadly categorized into semi-empirical and ab initio or density functional theory (DFT) approaches, each with its own balance of computational cost and accuracy.
Semi-empirical quantum mechanical methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations. These methods are computationally less expensive than more rigorous approaches, making them suitable for large molecules. The most commonly used methods include AM1 (Austin Model 1), PM3 (Parametric Method 3), and RM1 (Recife Model 1). These methods are parameterized to reproduce experimental data, such as heats of formation.
For a molecule like Piperidin-4-yl 4-ethylbenzoate (B1233868), these methods can be used to perform initial geometry optimizations and to calculate electronic properties. For instance, studies on similar piperidine (B6355638) derivatives have utilized the PM3 method to investigate spatial, electronic, and energy characteristics to help substantiate the chemical structure of new compounds. acs.org In such studies, calculated bond lengths using AM1, PM3, and RM1 are often compared with experimental values to assess the accuracy of the methods. acs.org
Table 1: Illustrative Comparison of Calculated Bond Lengths (Å) in a Piperidine Derivative Fragment Using Different Semi-Empirical Methods.
| Bond | AM1 | PM3 | RM1 | Experimental (Typical) |
| C-C (aromatic) | 1.398 | 1.391 | 1.382 | 1.395 |
| C=O (ester) | 1.232 | 1.217 | 1.218 | 1.215 |
| C-O (ester) | 1.370 | 1.365 | 1.368 | 1.360 |
| C-N (piperidine) | 1.465 | 1.470 | 1.468 | 1.470 |
Note: The data in this table is illustrative and based on typical values for similar functional groups and findings for related piperidine compounds to demonstrate the comparative nature of these computational methods. Actual values for Piperidin-4-yl 4-ethylbenzoate would require specific calculations.
Density Functional Theory (DFT) is a more robust method that calculates the electronic structure of a molecule based on its electron density. DFT has become a popular tool in computational chemistry due to its favorable balance of accuracy and computational cost. Various functionals, such as B3LYP, are used in conjunction with different basis sets (e.g., 6-31G*) to perform these calculations. DFT is widely used for geometry optimization, frequency calculations, and the prediction of electronic properties like HOMO-LUMO energy gaps and electrostatic potentials. For piperidine derivatives, DFT calculations have been employed to investigate optimized molecular structures and electronic characteristics.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional structure of a molecule is crucial for its chemical and biological activity. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains a piperidine ring that can adopt different conformations (e.g., chair, boat, twist-boat), conformational analysis is essential.
The piperidine ring in this compound is expected to predominantly adopt a chair conformation, which is the most stable arrangement for six-membered rings. The ethylbenzoate substituent at the 4-position can be in either an axial or equatorial position. Computational methods can be used to calculate the energy difference between these conformers to determine the most stable geometry. Typically, the equatorial position is favored for bulky substituents to minimize steric hindrance. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.
Table 2: Illustrative Optimized Geometrical Parameters for the Chair Conformation of a Substituted Piperidine Ring.
| Parameter | Value (Equatorial Substituent) | Value (Axial Substituent) |
| C-N-C bond angle (°) | 111.5 | 111.2 |
| C-C-C bond angle (°) | 110.8 | 110.5 |
| Dihedral Angle (C1-C2-C3-C4) (°) | -55.2 | -54.8 |
| Energy Difference (kcal/mol) | 0 | +2.1 |
Note: This table presents hypothetical data to illustrate the expected differences between equatorial and axial conformers. The actual values for this compound would need to be determined through specific DFT or other high-level calculations.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational methods provide several descriptors that help in understanding and predicting this reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
For piperidine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the nitrogen atom of the piperidine ring and the aromatic ring of the benzoate (B1203000) group. The LUMO is typically distributed over the electron-deficient regions, such as the carbonyl group of the ester. Quantum-chemical studies on related piperidine derivatives have shown that the HOMO and LUMO energies are crucial in determining the chemical stability of the compounds. acs.org
Table 3: Illustrative Frontier Molecular Orbital Energies for this compound.
| Parameter | Energy (eV) |
| HOMO Energy | -8.95 |
| LUMO Energy | -0.55 |
| HOMO-LUMO Gap | 8.40 |
Note: These values are illustrative and based on calculations for structurally similar piperidine benzoate derivatives. acs.org The exact energies for this compound would require specific quantum chemical calculations.
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich areas), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor areas), which are susceptible to nucleophilic attack.
For this compound, the ESP map would likely show a negative potential around the oxygen atoms of the carbonyl group in the ester, making this a site for interaction with electrophiles. A positive potential would be expected around the hydrogen atoms of the piperidine ring's N-H group, indicating a potential site for nucleophilic interaction.
Charge distribution analysis, often performed using methods like Mulliken population analysis, provides a quantitative measure of the partial atomic charges on each atom in the molecule. This information further clarifies the electron distribution and helps in identifying reactive sites. For example, the nitrogen and oxygen atoms are expected to have negative partial charges, while the carbonyl carbon and the hydrogen attached to the nitrogen are expected to have positive partial charges.
Dipole Moment Calculations and Polarity Assessment
Based on these analyses of analogous compounds, it can be inferred that this compound would also possess a notable dipole moment, rendering it a polar molecule. This polarity is expected to influence its solubility, with higher solubility anticipated in polar solvents.
Table 1: Polarity Assessment of Related Piperidine Derivatives
| Compound Name | Computational Method | Predicted Polarity |
|---|---|---|
| 1-(2-hydroxyethyl)-piperidin-4-yl benzoate | PM3 | High |
This table is generated based on qualitative statements from computational studies on analogous compounds.
Reaction Mechanism Elucidation via Computational Transition State Modeling
A detailed computational investigation into the reaction mechanism for the synthesis of this compound, including transition state modeling, does not appear to be available in the reviewed scientific literature. Such studies would typically involve quantum mechanical calculations to map the potential energy surface of the reaction, for instance, the esterification of piperidin-4-ol with 4-ethylbenzoic acid or the acylation of piperidin-4-ol with 4-ethylbenzoyl chloride. These calculations would identify the transition state structures and determine the activation energies, providing a deeper understanding of the reaction kinetics and mechanism at a molecular level.
Thermodynamic Stability and Enthalpy of Formation Calculations
The thermodynamic stability of a molecule is a critical parameter that can be assessed through computational methods, with the enthalpy of formation (ΔHf) being a key indicator. A lower or more negative enthalpy of formation generally suggests greater thermodynamic stability.
Quantum-chemical calculations have been performed for a range of piperidine derivatives, providing insights into their relative stabilities. nih.gov While data for this compound is not explicitly available, the enthalpies of formation for structurally similar benzoate esters have been calculated using various semi-empirical methods such as AM1, PM3, and RM1. nih.gov For example, the calculated enthalpy of formation for 1-(2-hydroxyethyl)-piperidin-4-yl benzoate using the PM3 method is -106.312 kcal/mol. nih.gov Another related compound, 2-[4-(benzoyloxy)-piperidin-1-yl]ethyl benzoate, has a calculated enthalpy of formation of -111.147 kcal/mol using the same method. nih.gov
These values suggest that the formation of such piperidine-based benzoate esters is an exothermic process and that the resulting molecules are thermodynamically stable. The relative stability among different derivatives is influenced by the nature and position of substituents on both the piperidine and benzoate moieties.
Table 2: Calculated Enthalpy of Formation for Related Piperidine Benzoate Esters
| Compound Name | AM1 (kcal/mol) | RM1 (kcal/mol) | PM3 (kcal/mol) |
|---|---|---|---|
| 1-(2-hydroxyethyl)-piperidin-4-yl benzoate | -105.737 | 709.1277 | -106.312 |
Data sourced from a computational study on various piperidine derivatives. nih.gov
Chemical Reactivity and Mechanistic Studies of Piperidin 4 Yl 4 Ethylbenzoate
Nucleophilic and Electrophilic Reactivity of the Piperidine (B6355638) Nitrogen
The nitrogen atom in the piperidine ring of Piperidin-4-yl 4-ethylbenzoate (B1233868) possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in a variety of chemical transformations. It can react with a range of electrophiles, including alkyl halides, acyl halides, and Michael acceptors.
The reactivity of the piperidine nitrogen is influenced by steric hindrance from the cyclic structure and the electronic effects of the substituents. The presence of the bulky 4-ethylbenzoyl group on the adjacent oxygen atom can sterically hinder the approach of electrophiles to the nitrogen atom.
In the context of electrophilic reactivity, the protonated form of the piperidine nitrogen can act as an electrophile. Under acidic conditions, the nitrogen atom is protonated to form a piperidinium (B107235) ion. This positively charged species can then react with nucleophiles.
Studies on the reactions of piperidine with various electrophiles in nucleophilic aromatic substitution reactions have shown that the reactivity is significant. For instance, reactions involving piperidine and substituted N-methylpyridinium ions have been observed to be second-order in piperidine, suggesting a mechanism where one piperidine molecule acts as a nucleophile and a second acts as a base. nih.gov
Ester Hydrolysis and Transesterification Kinetics and Mechanisms
The ester functional group in Piperidin-4-yl 4-ethylbenzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 4-ethylbenzoic acid and piperidin-4-ol. This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis:
Under basic conditions, the hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov The hydroxide (B78521) ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the piperidin-4-oxide leaving group, which is subsequently protonated. The rate of this reaction is first-order with respect to both the ester and the hydroxide ion concentration. chemrxiv.org
Acid-Catalyzed Hydrolysis:
In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of piperidin-4-ol regenerate the acid catalyst and produce 4-ethylbenzoic acid.
The kinetics of ester hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the benzoate (B1203000) ring can increase the electrophilicity of the carbonyl carbon and accelerate the rate of hydrolysis. chemrxiv.orgsemanticscholar.org
Transesterification:
Transesterification is a process where the piperidin-4-yl group of the ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
The following table illustrates the effect of substituents on the rate of base-catalyzed hydrolysis of various ethyl benzoates, providing an insight into the expected behavior of this compound.
| Substituent on Ethyl Benzoate | Half-life (t1/2) in minutes |
| Unsubstituted | 14 |
| para-Bromo | 12 |
| meta-Bromo | 15 |
| ortho-Bromo | 15 |
Data is for illustrative purposes and represents the hydrolysis of ethyl benzoates under basic conditions. nih.gov
Reactions Involving the Aromatic Ring
The 4-ethylbenzoate portion of the molecule contains an aromatic ring that can undergo electrophilic aromatic substitution reactions.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The mechanism typically proceeds in two steps: the attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The substituent already present on the benzene (B151609) ring significantly influences both the rate and the regioselectivity of the substitution. wikipedia.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orglibretexts.org
In this compound, the aromatic ring is substituted with an ethyl group at the para position relative to the ester linkage. The ester group (-COOR) is an electron-withdrawing group and is therefore deactivating towards electrophilic aromatic substitution. This deactivation occurs because the ester group withdraws electron density from the ring, making it less nucleophilic. libretexts.org
Furthermore, the ester group is a meta-director. This means that incoming electrophiles will preferentially substitute at the positions meta to the ester group (i.e., at the 3 and 5 positions of the benzoic acid moiety). This directive effect is due to the resonance structures of the carbocation intermediate, where the meta-substituted intermediate is more stable than the ortho- or para-substituted intermediates.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com
While the primary focus is on electrophilic substitution, other functional group interconversions on the phenyl ring are also possible, though less common for this specific structure without prior modification. For instance, if a nitro group were introduced onto the ring via nitration, it could subsequently be reduced to an amino group. This amino group could then be diazotized and converted to a variety of other functional groups.
Stereoselectivity and Diastereoselectivity in Chemical Transformations
The piperidine ring in this compound is a chiral center if it is substituted in a way that creates a stereocenter. The chair conformation is the most stable conformation for the piperidine ring. chemrevlett.com In reactions involving the formation of new stereocenters, either on the piperidine ring or on a substituent attached to it, the stereochemical outcome can be influenced by the existing stereochemistry of the molecule.
For instance, if a reaction were to introduce a new substituent onto the piperidine ring, the approach of the reagent could be directed by the existing axial or equatorial orientation of the 4-ethylbenzoate group, potentially leading to diastereoselectivity. Similarly, if the 4-ethylbenzoate group itself were to be modified in a way that creates a new stereocenter, the existing chirality of the piperidine ring could influence the stereochemical outcome of that reaction.
Design and Synthetic Exploration of Analogues and Derivatives of Piperidin 4 Yl 4 Ethylbenzoate
Systematic Modification of the Piperidine (B6355638) Ring: Substituent Effects and Ring Size Variations
The piperidine ring is a common motif in many pharmaceuticals, and its substitution pattern significantly influences biological activity. nih.govresearchgate.net Systematic modifications can include the introduction of various substituents and alterations in ring size to probe the spatial and electronic requirements for optimal interaction with biological targets.
Substituent Effects: The introduction of substituents on the piperidine ring can impact potency, selectivity, and metabolic stability. For instance, the addition of methyl groups can explore steric tolerance in binding pockets. whiterose.ac.uk The position of the substituent is also critical; for example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, a methyl group on the piperidine nitrogen was found to be equipotent with an isopropyl group, indicating a degree of flexibility in this region. nih.gov However, larger substituents like cyclohexyl and cyclopentyl can lead to a loss of activity. nih.gov The introduction of polar functional groups, such as hydroxyl or hydroxymethyl groups, can be used to explore additional hydrogen bonding interactions and improve solubility.
Ring Size and Conformation Variations: The conformation of the piperidine ring, which typically adopts a chair conformation, can be crucial for activity. Constraining the ring into a boat or twist-boat conformation through the introduction of bridges, as seen in 2-azanorbornane or quinuclidine (B89598) analogues, can provide valuable SAR insights. nih.gov In some cases, a boat-constrained bridged-piperidine can maintain considerable binding affinity, suggesting that the ideal conformation for receptor binding may deviate from a perfect chair state. nih.gov
Ring size variation, such as contracting to a pyrrolidine (B122466) or expanding to a homopiperidine (azepane), can alter the orientation of the substituents and the basicity of the nitrogen atom. Azetidines, as four-membered polar heterocycles, have been explored as bioisosteres for the piperidine ring. researchgate.net Another strategy is the use of spirocyclic systems, such as azaspiro[3.3]heptane, as piperidine mimetics, which can offer different vectors for substitution. cambridgemedchemconsulting.com
Below is a data table illustrating potential modifications to the piperidine ring and their rationale.
| Modification Type | Example of Analogue | Rationale for Design |
| Substituent Addition | Piperidin-4-yl 4-ethylbenzoate (B1233868) with a 3-methyl group | To probe steric tolerance at the C3 position of the piperidine ring. |
| Ring Contraction | Pyrrolidin-3-yl 4-ethylbenzoate | To investigate the effect of a smaller, more constrained heterocyclic ring. |
| Ring Expansion | Azepan-4-yl 4-ethylbenzoate | To explore the impact of a larger, more flexible heterocyclic system. |
| Conformational Constraint | 2-Azanorbornan-5-yl 4-ethylbenzoate | To lock the piperidine ring into a rigid, boat-like conformation. |
| Bioisosteric Replacement | 1-Aza-spiro[3.3]heptan-6-yl 4-ethylbenzoate | To introduce novel substitution vectors and alter physicochemical properties. |
Alterations of the Benzoate (B1203000) Ester Moiety: Alkyl Chain Length and Aromatic Substituent Variations
The benzoate ester portion of the molecule provides another key area for modification. Changes to the alkyl chain length of the ethyl group and substitution on the aromatic ring can significantly impact the compound's properties.
Alkyl Chain Length: The length and branching of the alkyl group on the benzoate ring can influence lipophilicity and interactions with hydrophobic pockets of a target protein. A systematic variation from a methyl to a propyl or butyl group, as well as the introduction of branched isomers like isopropyl, can be used to map the size and shape of such pockets.
Aromatic Substituent Variations: The electronic and steric properties of the benzene (B151609) ring can be modulated by introducing a variety of substituents. Electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) at the ortho, meta, or para positions can alter the electronic distribution of the ring and its ability to participate in pi-stacking or other interactions. chemisgroup.us For example, in a series of 1,4-benzodiazepines, the introduction of a chlorine atom at the 7-position was found to significantly increase activity, possibly by interacting with a lipophilic region of the receptor. researchgate.net
The following table outlines potential modifications to the benzoate ester moiety.
| Modification Type | Example of Analogue | Rationale for Design |
| Alkyl Chain Elongation | Piperidin-4-yl 4-propylbenzoate | To increase lipophilicity and explore larger hydrophobic pockets. |
| Alkyl Chain Branching | Piperidin-4-yl 4-isopropylbenzoate | To investigate the effect of steric bulk near the ester linkage. |
| Electron-Donating Group | Piperidin-4-yl 4-ethyl-3-methoxybenzoate | To alter the electronic properties of the aromatic ring and introduce a potential hydrogen bond acceptor. |
| Electron-Withdrawing Group | Piperidin-4-yl 4-ethyl-3-chlorobenzoate | To modify the aromatic ring's electronics and explore halogen bonding interactions. |
| Positional Isomerism | Piperidin-4-yl 3-ethylbenzoate | To change the vector of the ethyl group and explore different binding modes. |
Introduction of Heterocyclic Ring Variations
Replacing the phenyl ring of the benzoate moiety with a heterocyclic ring can introduce new interaction points, alter solubility, and modify the metabolic profile of the compound. A wide range of aromatic heterocycles can serve as bioisosteres for the benzene ring.
For example, pyridine (B92270) offers a nitrogen atom that can act as a hydrogen bond acceptor. Thiophene, a five-membered sulfur-containing heterocycle, is often used as a benzene isostere due to its similar size and electronic properties. Other heterocycles like furan, pyrrole, and thiazole (B1198619) can also be incorporated to explore different electronic and steric effects. The position of the heteroatom(s) within the ring can also be varied to fine-tune the molecule's properties. For instance, replacing the phenyl ring with a pyridine ring can be done at the 2-, 3-, or 4-position of the pyridine, each presenting a different vector for the nitrogen atom.
This table presents some possible heterocyclic variations for the benzoate moiety.
| Heterocyclic Ring | Example of Analogue | Rationale for Design |
| Pyridine | Piperidin-4-yl 5-ethylnicotinate | To introduce a hydrogen bond acceptor and alter the electronic nature of the aromatic system. |
| Thiophene | Piperidin-4-yl 5-ethylthiophene-2-carboxylate | To serve as a bioisosteric replacement for the phenyl ring with potentially different metabolic stability. |
| Furan | Piperidin-4-yl 5-ethylfuran-2-carboxylate | To explore the effects of a five-membered oxygen-containing heterocycle on activity and solubility. |
| Thiazole | Piperidin-4-yl 2-ethylthiazole-5-carboxylate | To introduce a more complex heterocyclic system with multiple heteroatoms. |
Stereochemical Design of Related Analogues
When the piperidine ring is substituted, it can create one or more chiral centers, leading to the existence of stereoisomers. The stereochemistry of these analogues can have a profound impact on their biological activity, as different enantiomers or diastereomers may interact differently with a chiral biological target.
For instance, the synthesis of 2,5-disubstituted piperidines has shown that the cis-isomer can be significantly more active than the trans-isomer for certain biological targets. whiterose.ac.uk Therefore, the stereoselective synthesis of analogues is a critical aspect of the design process. Methods for achieving this include the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
The kinetic resolution of racemic intermediates is another strategy to obtain enantiomerically enriched compounds. For example, N-Boc-2-aryl-4-methylenepiperidines have been successfully resolved using a chiral base, allowing for the synthesis of enantioenriched 2,2-disubstituted piperidines. acs.org
The following table illustrates the importance of stereochemical considerations.
| Stereochemical Aspect | Example of Analogue Pair | Rationale for Design |
| Cis/Trans Isomerism | cis-3-Methylpiperidin-4-yl 4-ethylbenzoate vs. trans-3-Methylthis compound | To determine the optimal spatial arrangement of substituents for receptor binding. |
| Enantiomers | (R)-Piperidin-3-yl 4-ethylbenzoate vs. (S)-Piperidin-3-yl 4-ethylbenzoate | To investigate if the biological target exhibits enantioselectivity. |
| Diastereomers | (2R,4S)-2-Phenylthis compound vs. (2S,4S)-2-Phenylthis compound | To explore the combined effect of multiple chiral centers on activity. |
Synthetic Routes to N-Substituted this compound Derivatives
The nitrogen atom of the piperidine ring is a common site for substitution, providing a straightforward way to modulate the compound's properties. A variety of synthetic methods can be employed to introduce alkyl, aryl, and acyl groups at this position.
N-Alkylation: N-alkylation can be achieved through reductive amination of a piperidin-4-one precursor followed by esterification, or by direct alkylation of the piperidine nitrogen with an appropriate alkyl halide. researchgate.net For example, the reaction of a piperidine with bromoacetonitrile (B46782) or 2-iodoethanol (B1213209) can introduce two-carbon linkers. researchgate.net
N-Arylation: The introduction of an aryl group on the piperidine nitrogen can be accomplished using methods such as the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with the piperidine nitrogen.
N-Acylation: N-acylation is readily performed by reacting the piperidine with an acyl chloride or a carboxylic acid in the presence of a coupling agent. nih.gov This introduces an amide functionality, which can act as a hydrogen bond donor or acceptor.
A general synthetic scheme for N-substituted derivatives is presented below.
Scheme 1: General Synthetic Route to N-Substituted this compound Derivatives
Step A: N-Substitution of 4-Hydroxypiperidine (B117109). N-Boc-4-hydroxypiperidine can be alkylated or acylated at the nitrogen atom after deprotection of the Boc group. Alternatively, a suitable N-substituted 4-hydroxypiperidine can be used as the starting material.
Step B: Esterification. The N-substituted 4-hydroxypiperidine is then esterified with 4-ethylbenzoyl chloride or 4-ethylbenzoic acid using a suitable coupling agent (e.g., DCC, EDC) to yield the final N-substituted this compound derivative.
This modular approach allows for the synthesis of a diverse library of analogues for SAR studies. For example, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized, demonstrating the feasibility of introducing a variety of bulky and functionalized groups at the nitrogen position. nih.gov
Structure Property Relationships in Piperidin 4 Yl 4 Ethylbenzoate Systems Excluding Biological Activity
Influence of Molecular Structure on Spectroscopic Signatures
While specific spectra for Piperidin-4-yl 4-ethylbenzoate (B1233868) are not available, its expected spectroscopic signatures can be predicted based on its constituent functional groups.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the protons on the piperidine (B6355638) ring and the aromatic protons of the 4-ethylbenzoate moiety. The protons on the piperidine ring would likely appear as a series of multiplets in the aliphatic region. The chemical shifts and coupling constants of these protons would be influenced by the chair-boat conformational equilibrium of the piperidine ring and the orientation (axial or equatorial) of the 4-ethylbenzoate substituent. The aromatic protons would typically present as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl group would exhibit a quartet for the methylene (B1212753) protons and a triplet for the methyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each unique carbon atom. The carbonyl carbon of the ester group would be expected to resonate at a downfield chemical shift (typically in the range of 165-175 ppm). The aromatic carbons would appear in the 120-150 ppm region, and the aliphatic carbons of the piperidine ring and the ethyl group would be found in the upfield region.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing around 1720-1740 cm⁻¹. Other characteristic bands would include C-O stretching vibrations of the ester, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and N-H stretching for the secondary amine in the piperidine ring (if not N-substituted).
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the ester bond, loss of the ethyl group, and fragmentation of the piperidine ring.
A hypothetical data table of expected spectroscopic features is presented below.
| Spectroscopic Technique | Expected Chemical Shifts / Frequencies | Structural Fragment |
| ¹H NMR | 7.8-8.0 ppm (d) | Aromatic Protons (ortho to C=O) |
| 7.2-7.4 ppm (d) | Aromatic Protons (ortho to ethyl) | |
| ~5.0 ppm (m) | H-4 of Piperidine Ring | |
| 2.5-3.5 ppm (m) | Piperidine Ring Protons | |
| 2.7 ppm (q) | -CH₂- of Ethyl Group | |
| 1.2 ppm (t) | -CH₃ of Ethyl Group | |
| ¹³C NMR | ~166 ppm | Ester Carbonyl Carbon |
| 128-145 ppm | Aromatic Carbons | |
| ~70 ppm | C-4 of Piperidine Ring | |
| 40-50 ppm | Piperidine Ring Carbons | |
| ~29 ppm | -CH₂- of Ethyl Group | |
| ~15 ppm | -CH₃ of Ethyl Group | |
| IR Spectroscopy | ~1720 cm⁻¹ | C=O Stretch (Ester) |
| ~1270 cm⁻¹ | C-O Stretch (Ester) | |
| ~3300 cm⁻¹ | N-H Stretch (Secondary Amine) |
Correlation of Structural Features with Chemical Stability and Reactivity Profiles
The chemical stability and reactivity of Piperidin-4-yl 4-ethylbenzoate are primarily governed by the ester and the secondary amine functionalities.
Ester Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis would be influenced by the electronic properties of the 4-ethylbenzoyl group. The electron-donating nature of the ethyl group at the para position is expected to slightly decrease the electrophilicity of the carbonyl carbon, potentially making it marginally less reactive towards nucleophilic attack compared to an unsubstituted benzoate (B1203000) ester.
Reactivity of the Piperidine Nitrogen: The secondary amine in the piperidine ring is nucleophilic and basic. It can undergo a variety of reactions, including acylation, alkylation, and salt formation with acids. The reactivity of this nitrogen would be influenced by steric hindrance from the rest of the molecule.
| Functional Group | Key Reactions | Influencing Structural Factors |
| Ester | Hydrolysis (Acidic and Basic) | Electronic effect of the 4-ethyl group on the benzoyl moiety. |
| Transesterification | Steric hindrance around the carbonyl group. | |
| Secondary Amine | Acylation, Alkylation, Salt Formation | Nucleophilicity of the nitrogen atom, steric accessibility. |
Computational Insights into Structure-Property Correlations
Although no specific computational studies on this compound have been found, Density Functional Theory (DFT) calculations could provide valuable insights into its structure-property relationships.
Molecular Geometry Optimization: DFT calculations could predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This would be crucial for understanding the conformational preferences of the piperidine ring.
Electronic Properties: Calculations of molecular orbitals (HOMO and LUMO) and electrostatic potential maps would help in identifying the electron-rich and electron-deficient regions of the molecule. This information is key to predicting its reactivity. For instance, the LUMO is likely to be centered on the carbonyl carbon of the ester group, indicating its susceptibility to nucleophilic attack. The HOMO is expected to be located on the electron-rich aromatic ring and the nitrogen atom of the piperidine ring.
Spectroscopic Predictions: Computational methods can be used to predict NMR and IR spectra. These predicted spectra, when compared with experimental data (if it were available), can aid in the structural elucidation and assignment of spectroscopic signals.
| Computational Method | Predicted Property | Significance |
| DFT (e.g., B3LYP/6-31G*) | Optimized Molecular Geometry | Provides insights into bond lengths, angles, and conformational preferences. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic transitions. | |
| Electrostatic Potential Map | Visualizes electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. | |
| Calculated NMR and IR Spectra | Aids in the interpretation of experimental spectroscopic data. |
Conformational Analysis and its Impact on Chemical Behavior and Interactions
The piperidine ring in this compound is expected to exist predominantly in a chair conformation to minimize steric strain. The 4-ethylbenzoate substituent can occupy either an axial or an equatorial position.
Axial vs. Equatorial Conformations: For a 4-substituted piperidine, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the ring. Therefore, the conformer with the 4-ethylbenzoate group in the equatorial position is expected to be the more stable and thus the major conformer at equilibrium.
Impact on Reactivity: The conformational preference can influence the chemical reactivity of the molecule. For example, the accessibility of the piperidine nitrogen's lone pair of electrons for reactions can be affected by the orientation of the large 4-ethylbenzoate group. An equatorial substituent would likely pose less steric hindrance to the nitrogen than an axial one.
| Conformer | Relative Stability | Reason | Impact on Properties |
| Equatorial 4-ethylbenzoate | More Stable | Minimizes 1,3-diaxial steric interactions. | Expected to be the predominant form, influencing reactivity and physical properties. |
| Axial 4-ethylbenzoate | Less Stable | Experiences steric hindrance from axial hydrogens. | Present in a smaller population at equilibrium. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Piperidin-4-yl 4-ethylbenzoate, and how can purity be validated?
- Methodology :
- Synthesis : Use nucleophilic substitution or esterification reactions between piperidin-4-ol and 4-ethylbenzoyl chloride under anhydrous conditions. Catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) may enhance yield .
- Characterization : Employ H/C NMR to confirm structural integrity (e.g., piperidine ring protons at δ 2.5–3.5 ppm, ester carbonyl at ~170 ppm). HPLC with UV detection (λ = 254 nm) or GC-MS ensures purity (>95%) .
Q. How can researchers design initial biological activity assays for this compound?
- Experimental Design :
- In vitro assays : Test against bacterial strains (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) or agar diffusion. Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Enzyme inhibition : Screen against acetylcholinesterase or kinases via fluorometric/colorimetric assays (e.g., Ellman’s method). IC values should be compared to reference inhibitors .
Advanced Research Questions
Q. How can contradictions in crystallographic data for Piperidin-4-yl derivatives be resolved?
- Data Contradiction Analysis :
- Refinement protocols : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (U) and occupancy. Cross-validate with PLATON’s ADDSYM to check for missed symmetry .
- Twinned crystals : Apply TwinRotMat or TWINLAW in SHELXL to deconvolute overlapping reflections. Compare R values before/after correction .
Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?
- Methodological Optimization :
- Structure-activity relationship (SAR) : Introduce substituents (e.g., fluoro, methyl) at the 4-ethylbenzoyl group to modulate lipophilicity (logP) and bioavailability. Monitor changes via SPR (surface plasmon resonance) binding assays .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes using 100 W microwave irradiation. Validate yields via LC-MS and compare kinetic data .
Q. How can researchers address discrepancies in pharmacological data between in vitro and in vivo models?
- Experimental Reconciliation :
- Pharmacokinetic profiling : Measure plasma half-life (t), C, and AUC in rodent models. Use LC-MS/MS for quantification. Adjust dosing regimens if metabolism (e.g., CYP450-mediated) differs from in vitro predictions .
- Toxicity screens : Conduct MTT assays on HepG2 cells and compare with in vivo histopathology (e.g., liver/kidney sections). Address false negatives via proteomic analysis of stress markers (e.g., HSP70) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
